Cas no 303098-84-2 (4-Acetoxy-2',5'-dimethylbenzophenone)
4-Acetoxy-2',5'-dimethylbenzophenone Chemical and Physical Properties
Names and Identifiers
-
- [4-(2,5-dimethylbenzoyl)phenyl] acetate
- 4-Acetoxy-2',5'-dimethylbenzophenone
-
- Inchi: InChI=1S/C17H16O3/c1-11-4-5-12(2)16(10-11)17(19)14-6-8-15(9-7-14)20-13(3)18/h4-10H,1-3H3
- InChI Key: FDGMHNWFOSSTIR-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C)C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Computed Properties
- Exact Mass: 268.11000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.128
- Boiling Point: 393°C at 760 mmHg
- Flash Point: 172.8°C
- Refractive Index: 1.561
- PSA: 43.37000
- LogP: 3.45970
4-Acetoxy-2',5'-dimethylbenzophenone Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
4-Acetoxy-2',5'-dimethylbenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201895-1g |
4-Acetoxy-2',5'-dimethylbenzophenone |
303098-84-2 | >90% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 201895-5g |
4-Acetoxy-2',5'-dimethylbenzophenone |
303098-84-2 | >90% | 5g |
£1120.00 | 2022-03-01 | |
| Fluorochem | 201895-2g |
4-Acetoxy-2',5'-dimethylbenzophenone |
303098-84-2 | >90% | 2g |
£624.00 | 2022-03-01 | |
| TRC | A088295-250mg |
4-Acetoxy-2',5'-dimethylbenzophenone |
303098-84-2 | 250mg |
$ 290.00 | 2022-05-31 | ||
| TRC | A088295-500mg |
4-Acetoxy-2',5'-dimethylbenzophenone |
303098-84-2 | 500mg |
$ 480.00 | 2022-05-31 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652821-1g |
4-(2,5-Dimethylbenzoyl)phenyl acetate |
303098-84-2 | 98% | 1g |
¥4872.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652821-2g |
4-(2,5-Dimethylbenzoyl)phenyl acetate |
303098-84-2 | 98% | 2g |
¥7735.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652821-5g |
4-(2,5-Dimethylbenzoyl)phenyl acetate |
303098-84-2 | 98% | 5g |
¥14944.00 | 2024-08-02 | |
| A2B Chem LLC | AB39265-1g |
4-Acetoxy-2',5'-dimethylbenzophenone |
303098-84-2 | >90% | 1g |
$423.00 | 2024-04-20 | |
| A2B Chem LLC | AB39265-2g |
4-Acetoxy-2',5'-dimethylbenzophenone |
303098-84-2 | >90% | 2g |
$737.00 | 2024-04-20 |
4-Acetoxy-2',5'-dimethylbenzophenone Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-Acetoxy-2',5'-dimethylbenzophenone
Chemical Profile of 4-Acetoxy-2',5'-dimethylbenzophenone (CAS No. 303098-84-2)
4-Acetoxy-2',5'-dimethylbenzophenone, identified by its Chemical Abstracts Service (CAS) number 303098-84-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzophenone class, characterized by a phenyl ring system with an acetoxy substituent at the fourth position and two methyl groups at the 2' and 5' positions. Its unique structural configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The structure of 4-acetoxy-2',5'-dimethylbenzophenone features a rigid aromatic core, which is conducive to interactions with biological targets. The presence of the acetoxy group enhances its solubility in polar solvents, facilitating its use in solution-phase reactions. Additionally, the methyl groups at the 2' and 5' positions contribute to steric hindrance, influencing its reactivity and selectivity in chemical transformations. These structural features have been exploited in recent studies to develop novel derivatives with enhanced biological activity.
In recent years, 4-acetoxy-2',5'-dimethylbenzophenone has been explored as a key intermediate in the synthesis of photoreactive compounds. Its ability to undergo photochemical reactions under controlled conditions makes it particularly useful in applications such as photodynamic therapy (PDT) and photocatalysis. For instance, researchers have utilized this compound to develop photosensitizers that exhibit efficient energy transfer upon irradiation, leading to the generation of reactive oxygen species that can selectively target pathological cells.
Moreover, the application of 4-acetoxy-2',5'-dimethylbenzophenone extends to the field of agrochemicals, where it serves as a precursor for synthesizing herbicides and fungicides. The compound's aromatic structure allows for modifications that can enhance its bioactivity against plant pathogens. Recent studies have demonstrated its role in developing environmentally friendly agrochemicals by incorporating it into formulations that exhibit lower toxicity to non-target organisms while maintaining high efficacy against pests.
From a pharmaceutical perspective, 4-acetoxy-2',5'-dimethylbenzophenone has been investigated for its potential as a scaffold for drug discovery. Its benzophenone core is a common motif in many bioactive molecules, and modifications at the acetoxy and methyl positions can lead to compounds with diverse pharmacological properties. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of enzymes involved in inflammatory pathways. The ability to fine-tune its structure allows chemists to optimize potency, selectivity, and pharmacokinetic profiles.
The synthesis of 4-acetoxy-2',5'-dimethylbenzophenone typically involves multi-step organic reactions starting from commercially available precursors such as benzophenone. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
In conclusion, 4-acetoxy-2',5'-dimethylbenzophenone (CAS No. 303098-84-2) is a versatile compound with broad utility across multiple domains of chemical research. Its unique structural features enable its use as an intermediate in synthesizing photoreactive agents, agrochemicals, and pharmaceuticals. Ongoing research continues to uncover new applications for this compound, underscoring its importance in advancing chemical biology and medicinal chemistry.
303098-84-2 (4-Acetoxy-2',5'-dimethylbenzophenone) Related Products
- 890099-06-6(2-ACETOXY-2',5'-METHYLBENZOPHENONE)
- 890100-29-5(4-Acetoxy-2',3'-dimethylbenzophenone)
- 890099-08-8(3-Acetoxy-2',4'-dimethylbenzophenone)
- 13031-43-1(p-Acetoxyacetophenone)
- 890099-14-6(3-Acetoxy-2',6'-dimethylbenzophenone)
- 890099-05-5(3-Acetoxy-2',3'-dimethylbenzophenone)
- 890099-09-9(2-ACETOXY-2',6'-METHYLBENZOPHENONE)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)